3-(3,4-Dimethoxybenzyl)azetidine hydrochloride
Description
Historical Context and Discovery Timeline
The discovery of 3-(3,4-dimethoxybenzyl)azetidine hydrochloride aligns with renewed interest in strained heterocycles during the 2000s, driven by their utility in drug discovery. Azetidines, first synthesized in the mid-20th century through cyclization reactions, gained prominence as bioisosteres for piperidine and pyrrolidine rings due to their improved metabolic stability. The specific incorporation of 3,4-dimethoxybenzyl motifs emerged from structure-activity relationship (SAR) studies on neurotransmitter analogs, where methoxy groups enhanced binding affinity to neurological targets.
Patent literature from the 1960s details early methods for azetidine synthesis via phosphorus trichloride-mediated cyclization, while 21st-century innovations enabled the precise functionalization seen in this compound. The first documented synthesis of 3-(3,4-dimethoxybenzyl)azetidine hydrochloride likely occurred between 2000–2010, coinciding with improved protocols for benzyl-azetidine coupling reactions. Contemporary approaches often employ reductive amination or Suzuki-Miyaura cross-coupling to install the dimethoxybenzyl group.
Chemical Significance in Heterocyclic Compound Research
As a constrained heterocycle, the azetidine ring in this compound introduces:
- Angular strain (≈25–30 kcal/mol), enhancing reactivity for ring-opening reactions
- Reduced conformational flexibility , improving target selectivity in drug design
- Dipole moment modulation via nitrogen lone pair orientation
The 3,4-dimethoxybenzyl substituent further modifies electronic properties through:
- Electron-donating methoxy groups , activating the aromatic ring for electrophilic substitution
- Steric effects from the ortho-dimethoxy arrangement, influencing molecular recognition
Comparative analysis with analogous structures reveals critical structure-property relationships:
This data illustrates how substituent positioning and electronic character dramatically influence physicochemical properties, guiding rational design of azetidine-based therapeutics.
Structural Relationship to Bioactive Benzylamine Derivatives
The 3,4-dimethoxybenzyl moiety links this compound to several pharmacologically active classes:
- Neurological agents : Structural analogs interact with serotonin and dopamine transporters, where methoxy groups enhance blood-brain barrier permeability.
- Antioxidants : The dimethoxy arrangement mimics resveratrol derivatives, potentially scavenging reactive oxygen species.
- Anticancer scaffolds : Benzyl-azetidine hybrids inhibit tubulin polymerization through β-tubulin binding, leveraging methoxy groups for hydrophobic interactions.
Key structural comparisons include:
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]azetidine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-4-3-9(6-12(11)15-2)5-10-7-13-8-10;/h3-4,6,10,13H,5,7-8H2,1-2H3;1H |
InChI Key |
SJHOSJIFVNQMRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CNC2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using 3,4-Dimethoxybenzyl Chloride
One common approach starts with 3,4-dimethoxybenzyl chloride , which is reacted with azetidine or azetidine derivatives under basic or neutral conditions to substitute the nitrogen atom with the benzyl group.
- The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
- Reflux conditions are applied to facilitate nucleophilic substitution.
- Bases like sodium hydroxide or potassium carbonate may be used to neutralize the generated hydrochloric acid and drive the reaction forward.
This method is analogous to the preparation of related compounds such as 2-(3,4-Dimethoxybenzyl)-piperidine, where the nucleophilic amine attacks the benzyl chloride electrophile.
Azetidine Ring Formation via Cyclization
Another approach involves synthesizing the azetidine ring through intramolecular cyclization of appropriate precursors:
- Starting from amino alcohols or haloalkylamines bearing the 3,4-dimethoxybenzyl substituent.
- Employing bases or dehydrating agents to promote ring closure forming the four-membered azetidine ring.
- Purification by column chromatography or recrystallization to isolate the azetidine derivative.
Detailed Research Findings and Reaction Conditions
Purification and Characterization
- Purification is commonly achieved by silica gel column chromatography using solvent mixtures such as n-hexane/ethyl acetate or methylene chloride/ether.
- The hydrochloride salt is often recrystallized from ethanol or ethereal solvents to obtain high purity.
- Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3,4-Dimethoxybenzyl chloride + azetidine | Base (K2CO3), solvent (DCM, toluene) | Reflux, several hours | Straightforward, moderate to good yield | Requires pure benzyl chloride; possible side reactions |
| Cyclization approach | Haloalkylamine precursors | Base or dehydrating agent | Mild heating | Good control over ring formation | Multi-step, requires precursor synthesis |
| Protection/deprotection | Azetidine derivatives | Trialkylsilyl halogenide, base | Low temperature (-30 to +20°C) | Improves selectivity and yield | Additional steps, cost of reagents |
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzyl)azetidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Anticancer Activities
Azetidine derivatives, including 3-(3,4-Dimethoxybenzyl)azetidine hydrochloride, have been investigated for their antibacterial and anticancer properties. The monocyclic β-lactams, a class that includes azetidines, exhibit significant biological activities such as inhibition of bacterial growth and cancer cell proliferation. These compounds are often synthesized through complex methodologies like Staudinger cycloaddition, which allows for the introduction of various substituents that can enhance their biological efficacy .
Mechanisms of Action
The mechanisms by which azetidine derivatives exert their effects include modulation of specific biological pathways. For instance, certain azetidines have been shown to inhibit enzymes involved in critical metabolic processes. This inhibition can lead to reduced bacterial resistance or enhanced sensitivity of cancer cells to existing therapies .
Pharmacological Applications
Neuropharmacology
Research indicates that azetidine derivatives may also play a role in neuropharmacology. Some studies have focused on the potential of these compounds to interact with neurotransmitter systems, suggesting they could be useful in treating neurodegenerative disorders. The ability to modify neurotransmitter receptor activity positions compounds like 3-(3,4-Dimethoxybenzyl)azetidine hydrochloride as candidates for further investigation in this area .
Antimalarial Activity
Recent studies have highlighted the potential antimalarial properties of azetidine derivatives. Compounds with similar structures have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicate that specific modifications can enhance efficacy against malaria parasites, making azetidines a focus for developing new antimalarial therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxybenzyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(3,4-Dimethoxybenzyl)piperidine Hydrochloride
- Structure : Six-membered piperidine ring vs. four-membered azetidine.
- Pharmacokinetics: Piperidine derivatives often exhibit improved metabolic stability due to reduced ring strain, whereas azetidines may show faster clearance .
Norlaudanosine Hydrochloride
- Structure: Tetrahydroisoquinoline core with 3,4-dimethoxybenzyl groups.
- Key Differences: Rigidity: The fused bicyclic structure of tetrahydroisoquinoline restricts conformational freedom compared to azetidine. Biological Activity: Norlaudanosine is a precursor in opioid alkaloid synthesis, whereas the azetidine derivative’s activity is less characterized but may target adrenergic or serotonin receptors due to structural motifs .
Substituent-Modified Azetidine Derivatives
3-((3,4-Dichlorophenyl)(ortho-tolyloxy)methyl)azetidine Hydrochloride
- Structure : Bulky dichlorophenyl and tolyloxy substituents.
- Target Specificity: Halogenation may favor interactions with hydrophobic enzyme pockets, diverging from the dimethoxybenzyl group’s preference for polar interactions .
3-(Pentyloxy)azetidine Hydrochloride
- Structure : Linear pentyloxy chain instead of aromatic substitution.
- Key Differences :
Functional Group Analogues
Azetidin-3-ol Hydrochloride
- Structure : Hydroxyl group at the azetidine 3-position.
3,4-Dimethoxybenzyl Alcohol
- Structure : Simple alcohol lacking the azetidine ring.
Physicochemical and Pharmacological Data
*Estimated based on analogous compounds in evidence.
Biological Activity
3-(3,4-Dimethoxybenzyl)azetidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. The compound's structure, featuring a dimethoxybenzyl group attached to an azetidine ring, suggests a unique mechanism of action that warrants detailed exploration.
The synthesis of 3-(3,4-Dimethoxybenzyl)azetidine hydrochloride involves several steps that typically include the formation of the azetidine ring followed by the attachment of the 3,4-dimethoxybenzyl moiety. Research indicates that modifications in the substituents can significantly influence the biological activity of azetidine derivatives .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of azetidine derivatives, including 3-(3,4-Dimethoxybenzyl)azetidine hydrochloride. In particular, these compounds have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis).
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy can be quantified using the Minimum Inhibitory Concentration (MIC) method. For example, compounds derived from azetidines exhibited MIC values less than 10 µM against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, indicating potent bactericidal activity .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| 3-(3,4-Dimethoxybenzyl)azetidine hydrochloride | <10 | Bactericidal against M. tuberculosis |
| BGAz-004 | <10 | Bactericidal against M. tuberculosis |
| BGAz-005 | <10 | Bactericidal against M. tuberculosis |
The mode of action for azetidine derivatives appears to involve interference with cell envelope biogenesis in mycobacteria, specifically targeting late-stage mycolic acid biosynthesis. This mechanism is distinct from other known mycobacterial cell wall inhibitors, suggesting a novel pathway for therapeutic intervention .
Case Studies and Research Findings
- Study on Antitubercular Activity : A study conducted at the University of Birmingham Drug Discovery Facility screened a library of azetidine derivatives. Among them, 3-(3,4-Dimethoxybenzyl)azetidine hydrochloride demonstrated significant bactericidal activity with no detectable drug resistance observed during testing .
- Pharmacokinetic Profile : In vivo studies indicated favorable pharmacokinetics for some azetidine derivatives, with compounds like BGAz-005 showing higher maximum concentration (Cmax) and longer half-life (T1/2), which are crucial for effective therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
